Oxopropaline E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152752-60-8 |
|---|---|
Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O6/c1-10-9-22-16(17-15(10)12-5-3-4-6-13(12)23-17)14(24)7-8-28-21-20(27)19(26)18(25)11(2)29-21/h3-6,9,11,18-21,23,25-27H,7-8H2,1-2H3/t11-,18-,19+,20+,21+/m0/s1 |
InChI Key |
FSOBSGJDWJWABF-YOHLVPJJSA-N |
SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Synonyms |
oxopropaline E |
Origin of Product |
United States |
Chemo Structural Elucidation and Stereochemical Characterization
The determination of the precise chemical structure and three-dimensional arrangement of atoms in Oxopropaline E is a critical step in understanding its properties and potential applications. anu.edu.aumdpi.comnih.gov This process, known as chemo-structural elucidation and stereochemical characterization, relies on a suite of powerful analytical methods.
Spectroscopic Techniques for Structural Determination
Spectroscopic techniques are indispensable tools for mapping the connectivity of atoms within a molecule. anu.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. acs.orghmdb.ca It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of the molecular skeleton. acs.orgnih.gov For the broader class of oxopropalines, ¹H NMR and ¹³C NMR have been instrumental in identifying the β-carboline core and the nature of its substituents. nih.govpharm.or.jpnih.gov
Interactive Table: Representative ¹H NMR and ¹³C NMR Data for a Related β-Carboline Nucleus
| Atom/Group | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| N-CH₃ | 2.79 (s, 3H) | Data not available |
| O-CH₃ | 3.26 (s, 3H) | Data not available |
| -CH₂- | 5.66 (s, 2H) | Data not available |
| Aromatic CH | 7.17-7.59 (m, 4H) | Data not available |
| Aromatic CH | 8.07 (s, 1H) | Data not available |
| Aromatic CH | 8.20 (s, 1H) | Data not available |
| Data sourced from a study on the total synthesis of related oxopropaline compounds. pharm.or.jp |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. pharm.or.jpdntb.gov.ua For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular formula, C₂₁H₂₄N₂O₆, corresponding to a molecular weight of 400.1634 g/mol . nih.gov This information is crucial for confirming the identity of the compound and complements the structural fragments identified by NMR. nih.govpharm.or.jpnih.gov
Infrared (IR) spectroscopy is another valuable tool in structural elucidation, providing information about the functional groups present in a molecule. pharm.or.jp For instance, in related oxopropaline compounds, IR spectroscopy has been used to identify the presence of carbonyl (C=O) groups, which are a key feature of the oxopropaline structure. pharm.or.jp
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which have non-superimposable mirror images. mdpi.comlibretexts.org
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hindsinstruments.comwikipedia.orguconn.eduwur.nl This technique is particularly useful for studying the stereochemistry of complex natural products. researchgate.netmdpi.com The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations to assign the absolute configuration of stereocenters within the molecule. researchgate.netmdpi.com While specific CD data for this compound is not detailed in the provided search results, this method would be a primary approach for confirming the stereochemistry of its multiple chiral centers. nih.gov
Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. libretexts.orgnihs.go.jp This property, measured using a polarimeter, is a fundamental characteristic of a chiral molecule and is reported as the specific rotation. nihs.go.jppharm.or.jp For example, the related compound (+)-Oxopropaline D has a positive specific rotation, indicating it is dextrorotatory. pharm.or.jpscispace.com Theoretical calculations of specific rotation, often performed using ab initio MO methods, can be compared with experimental values to determine the absolute configuration (R or S) of a chiral center. researchgate.netpharm.or.jpscispace.com This combined experimental and computational approach provides a high degree of confidence in the stereochemical assignment. pharm.or.jpscispace.com
Computational Approaches for Absolute Configuration Determination
Computational chemistry offers powerful tools for assigning the absolute configuration of chiral molecules, especially when traditional methods like X-ray crystallography are not feasible. nih.gov These methods involve calculating chiroptical properties, such as specific rotation and circular dichroism, and comparing the theoretical data with experimental measurements. researchgate.net
Ab initio molecular orbital (MO) calculations represent a high-level theoretical approach to predict the optical rotation of a molecule from first principles, without reliance on empirical parameters. nih.gov This method was instrumental in determining the absolute stereochemistry of (+)-Oxopropaline D. nih.govresearchgate.net
For a molecule with a single chiral center, two possible enantiomers exist (R and S). The process begins by building theoretical models of both enantiomers. The specific optical rotation for each enantiomer is then calculated using ab initio MO methods. The calculated rotation values are subsequently compared with the experimentally measured specific rotation of the natural compound. The enantiomer whose calculated optical rotation matches the experimental value in both sign and magnitude is assigned as the correct absolute configuration of the natural product.
In the case of (+)-Oxopropaline D, the specific optical rotations were calculated for the (R)-enantiomer using two different ab initio MO methods. The results of these calculations are summarized in the table below.
| Method | Calculated Specific Rotation [α]D (degrees) | Experimental Specific Rotation [α]D (degrees) |
|---|---|---|
| Ab Initio MO Method 1 | +52 ± 31 | +35.5 |
| Ab Initio MO Method 2 | +61 ± 29 |
The positive sign of the calculated specific rotations for the (R)-enantiomer of Oxopropaline D corresponded with the positive sign of the experimentally measured value. nih.govresearchgate.net This strong correlation allowed for the confident assignment of the R-configuration to the naturally occurring (+)-Oxopropaline D. nih.govresearchgate.net This assignment was further corroborated by the asymmetric synthesis of (R)-Oxopropaline D, which showed identical properties to the natural compound. nih.gov A similar approach would be applied to determine the absolute configuration of this compound.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules containing chromophores. nih.gov The β-carboline nucleus present in this compound serves as an excellent chromophore for ECD analysis. researchgate.net The method involves comparing the experimentally measured ECD spectrum of a natural product with the theoretical spectrum generated using quantum chemical calculations. nih.gov
The process begins with a conformational analysis to identify the low-energy conformers of the molecule. Then, for each conformer, the ECD spectrum is calculated, typically using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The individual spectra are then averaged based on the Boltzmann population of each conformer to generate the final theoretical ECD spectrum.
A good match between the experimental and theoretical ECD spectra allows for the unambiguous assignment of the absolute configuration. nih.gov While a detailed theoretical CD spectrum analysis for this compound has not been specifically reported, this methodology is a standard and reliable tool for the stereochemical elucidation of β-carboline alkaloids and other natural products. nih.govjst.go.jp
The table below outlines the general steps and considerations in theoretical CD spectrum analysis for a compound like this compound.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Conformational Search | Identify all possible low-energy conformations of the molecule. | The choice of computational method and force field can influence the results. |
| 2. Geometry Optimization | Optimize the geometry of each conformer using a suitable level of theory (e.g., DFT). | The basis set selection is crucial for accurate calculations. |
| 3. ECD Calculation | Calculate the ECD spectrum for each optimized conformer using TD-DFT. | The choice of functional and basis set can affect the accuracy of the calculated spectrum. |
| 4. Spectral Averaging | Average the calculated spectra based on the Boltzmann population of each conformer. | Accurate relative energies of conformers are necessary for correct weighting. |
| 5. Comparison | Compare the final theoretical spectrum with the experimental ECD spectrum. | A high degree of similarity in the sign and shape of the Cotton effects confirms the absolute configuration. |
Biosynthetic Pathways and Origin
Producing Microorganism and Fermentation
Oxopropaline E is a natural product isolated from the actinomycete Streptomyces sp. G324. nih.govnih.gov This strain is also responsible for producing the antitumor antibiotic lavendamycin (B1674582), indicating a robust capacity for secondary metabolite synthesis. nih.gov The genus Streptomyces belongs to the phylum Actinobacteria, a group of Gram-positive, filamentous bacteria renowned for their complex secondary metabolism. researchgate.net
Actinomycetes, and Streptomyces in particular, are exceptionally prolific sources of bioactive natural products, responsible for producing approximately two-thirds of all known antibiotics of microbial origin. frontiersin.orgacs.orgmdpi.com These microorganisms are found in diverse terrestrial and aquatic environments and have yielded thousands of compounds with a wide range of applications, including antibacterial, antifungal, anticancer, and immunosuppressant activities. acs.orgnih.gov The metabolic diversity of actinomycetes is linked to their large genomes, which often contain numerous biosynthetic gene clusters (BGCs) that encode the pathways for these complex molecules. nih.gov Many of these BGCs are considered "silent" under standard laboratory conditions, suggesting a vast, untapped reservoir of novel chemical entities. frontiersin.org The isolation of this compound from Streptomyces sp. G324 is a testament to the continued potential of this genus for the discovery of new and structurally unique compounds. nih.govjmb.or.kr
The production of this compound is achieved through the cultivation of Streptomyces sp. G324 in a suitable fermentation medium. nih.gov While the specific fermentation parameters for the optimal production of this compound are not detailed in publicly available literature, general methods for metabolite production from Streptomyces species can be described.
Typically, a flask fermentation process begins with the cultivation of the actinomycete strain in a seed medium, such as Tryptic Soy Broth (TSB), for several days to generate sufficient biomass. mdpi.com This seed culture is then used to inoculate a larger volume of production medium. mdpi.com The composition of the production medium is critical and often includes specific carbon sources (e.g., glucose, fructose), nitrogen sources, and trace minerals to support growth and trigger secondary metabolite production. mdpi.comwikipedia.org The fermentation is carried out for an extended period, often 7 to 8 days, under controlled conditions of temperature (typically around 28°C), pH, and aeration in a shaking incubator to allow for the accumulation of the desired metabolites. mdpi.com Following fermentation, the secondary metabolites, including this compound, are extracted from the culture broth and mycelium using organic solvents for subsequent isolation and purification. nih.govmdpi.com
Proposed Biosynthetic Precursors and Intermediates
The chemical structure of this compound provides significant clues to its biosynthetic origins. The molecule is composed of three distinct structural units: a 4-methyl-β-carboline core, a propanone linker, and a 6-deoxy-α-L-mannopyranosyl sugar moiety. The biosynthesis is therefore proposed to originate from precursors supplied by primary metabolism.
β-Carboline Core: The β-carboline skeleton of alkaloids is almost universally derived from the amino acid L-tryptophan . nih.govcsic.es The biosynthesis proceeds through a key Pictet-Spengler reaction, where the tryptamine (B22526) portion of tryptophan (formed after decarboxylation) condenses with an aldehyde or a keto-acid. researchgate.netacs.orgmdpi.com
Propanone and Methyl Group: The 1-acyl group (a propanone unit) and the C4-methyl group attached to the β-carboline core likely derive from small carboxylic acid units from primary metabolism, such as pyruvate (B1213749) or acetate, though the exact precursor has not been experimentally verified. The condensation partner for the Pictet-Spengler reaction with tryptophan is likely a keto-acid that provides the foundation for this side chain.
Sugar Moiety: The 6-deoxy-α-L-mannopyranosyl group is a deoxyhexose sugar. In bacterial natural product biosynthesis, sugars are activated as nucleoside diphosphate (B83284) (NDP) sugars before being transferred to an aglycone. The precursor for this moiety is therefore a nucleotide-activated sugar, such as NDP-L-rhamnose or a closely related intermediate, which is synthesized from glucose-1-phosphate via a dedicated multi-enzyme pathway.
Enzymatic Transformations in Biosynthesis
While the specific enzymes for the this compound pathway have not been characterized, the biosynthesis can be inferred to involve several key classes of enzymes based on the structure of the final product and known pathways for similar compounds.
Pictet-Spenglerase: The central step in the formation of the β-carboline ring is the Pictet-Spengler reaction. mdpi.comresearchgate.net This cyclization is catalyzed by a class of enzymes known as Pictet-Spenglerases. Bacterial Pictet-Spenglerases have been identified that catalyze the condensation of L-tryptophan with keto-acids, a reaction directly analogous to the one proposed for the this compound core synthesis. nih.govnih.govucl.ac.uk
Glycosyltransferase (GT): The attachment of the 6-deoxymannose unit to the propanone side chain is a glycosylation step catalyzed by a glycosyltransferase. frontiersin.org GTs are key tailoring enzymes in natural product biosynthesis, transferring an activated NDP-sugar to an acceptor molecule (the aglycone). nih.govnih.gov Streptomyces species possess a wide variety of GTs, many of which exhibit flexibility in the aglycones they can accept, enabling the glycodiversification of natural products. frontiersin.orgresearchgate.net
Other Tailoring Enzymes: Additional enzymes are required for the complete biosynthesis. These likely include decarboxylases (to convert tryptophan to tryptamine), oxidoreductases (to aromatize the tetrahydro-β-carboline intermediate), and enzymes responsible for assembling the propanone side chain, such as acyltransferases or components of a polyketide synthase (PKS)-like module.
Genetic Basis of Biosynthesis
In Streptomyces and other actinomycetes, the genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on the chromosome. nih.govjmicrobiol.or.kr This organized unit is known as a Biosynthetic Gene Cluster (BGC) . jmicrobiol.or.kr
The specific BGC for this compound in Streptomyces sp. G324 has not yet been identified or described in the scientific literature. However, based on the proposed biosynthesis, a putative BGC for oxopropaline would be expected to contain the following key genes:
A gene encoding a Pictet-Spenglerase for the formation of the β-carboline ring. nih.gov
A gene encoding a glycosyltransferase responsible for attaching the sugar moiety. nih.govacs.org
A set of genes for the biosynthesis of the NDP-6-deoxymannose precursor.
Genes encoding tailoring enzymes, such as oxidoreductases and acyltransferases.
Regulatory genes (e.g., transcription factors) that control the expression of the entire cluster.
Transporter genes that may confer self-resistance by exporting the compound from the cell. nih.gov
The co-production of lavendamycin suggests that the BGCs for these two distinct pathways may be located in proximity within the Streptomyces sp. G324 genome or share common regulatory elements. nih.gov Identifying and characterizing this BGC is a crucial step toward understanding and potentially manipulating the production of this compound.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. While no specific metabolic engineering efforts for this compound have been reported, several established strategies could hypothetically be applied to Streptomyces sp. G324 to enhance its yield.
The table below outlines general strategies and their potential application to this compound biosynthesis.
| Strategy | Description | Potential Application for this compound Production |
| Precursor Supply Enhancement | Increasing the intracellular concentration of biosynthetic precursors. | Engineering the primary metabolism of Streptomyces sp. G324 to overproduce L-tryptophan or the specific NDP-sugar precursor required for the glycosylation step. |
| Overexpression of Pathway Genes | Placing key biosynthetic genes under the control of a strong, constitutive promoter to increase the amount of rate-limiting enzymes. | Overexpression of the putative Pictet-Spenglerase or the glycosyltransferase within the this compound gene cluster. |
| Activation of Regulatory Genes | Overexpressing a pathway-specific positive regulator or deleting a negative regulator to "turn on" the entire biosynthetic gene cluster. | Identification and manipulation of transcriptional activators within the undiscovered this compound BGC. |
| Heterologous Expression | Transferring the entire biosynthetic gene cluster from the native producer into a well-characterized, fast-growing host organism. | Cloning the this compound BGC from Streptomyces sp. G324 and expressing it in a model Streptomyces host like S. coelicolor or S. lividans. |
| Blocking Competing Pathways | Deleting genes for pathways that divert precursors away from the desired product. | Knocking out pathways that consume L-tryptophan for other purposes, or deleting the BGC for lavendamycin to redirect metabolic resources to oxopropaline synthesis. |
These strategies are contingent on the prior identification and functional characterization of the this compound biosynthetic gene cluster.
Chemical Synthesis and Derivatization
Total Synthesis Strategies for Oxopropaline E and Analogues
The total synthesis of oxopropaline alkaloids, such as the closely related Oxopropaline D and G, has been a subject of significant interest, leading to the development of innovative synthetic methodologies. pharm.or.jpnih.gov A key strategy involves the creation of a 4-methyl-β-carboline framework, which serves as a common core for the various members of the oxopropaline family. pharm.or.jp
Enantioselective Synthetic Routes
Achieving stereochemical control is crucial in the synthesis of natural products. For the oxopropaline family, enantioselective total syntheses of (+)-oxopropaline D and its enantiomer have been successfully developed. pharm.or.jpnih.gov A pivotal method employed is the Sharpless asymmetric dihydroxylation, which allows for the introduction of chirality with high selectivity. pharm.or.jpresearchgate.net This approach was used to determine the absolute configuration of natural (+)-oxopropaline D as having an R-configuration. scispace.com
The synthesis begins with a key intermediate, N-methoxymethyl-1-methoxycarbonyl-4-methyl-β-carboline, which is then subjected to an enantioselective oxidation procedure to create the chiral diol necessary for the final product. pharm.or.jpresearchgate.net The choice of the chiral ligand in the Sharpless procedure dictates the stereochemical outcome, enabling access to either enantiomer of the target molecule. pharm.or.jplibretexts.org
Key Synthetic Intermediates and Reactions
The construction of the oxopropaline core relies on a sequence of carefully planned reactions involving several key intermediates. A common starting point is 2-formyl-3-iodoindole. pharm.or.jp The synthesis proceeds through the formation of a 1-azahexatriene system, which is a critical precursor to the β-carboline nucleus. pharm.or.jpnih.gov
A general synthetic pathway is outlined below:
Stille Coupling: A cross-coupling reaction between 2-formyl-3-iodoindole and isopropenyl tributyltin, catalyzed by a palladium complex like PdCl₂(PPh₃)₂, yields 2-formyl-3-isopropenylindole. pharm.or.jp
N-Protection: The indole (B1671886) nitrogen is protected, for example, with a methoxymethyl (MOM) group using chloromethyl methyl ether (MOMCl), to give the N-MOM-indole. pharm.or.jp
Oxime Formation: The formyl group is converted to an oxime by treatment with hydroxylamine. This step creates the crucial 1-azahexatriene system poised for cyclization. pharm.or.jp
Electrocyclic Reaction: The 1-azahexatriene intermediate undergoes a thermal electrocyclic reaction to form the 4-methyl-β-carboline framework. pharm.or.jpnih.gov
Functionalization: The β-carboline core is further functionalized. This includes converting the 4-methyl-β-carboline to a 1-methoxycarbonyl derivative, which serves as a common key compound for the synthesis of both Oxopropaline D and G. pharm.or.jp
| Intermediate | Structure Description | Role in Synthesis |
| 2-Formyl-3-iodoindole | An indole ring substituted with a formyl group at position 2 and an iodine atom at position 3. | Starting material for the introduction of the isopropenyl group. pharm.or.jp |
| 2-Formyl-3-isopropenylindole | The product of the Stille coupling, featuring an isopropenyl group at position 3. | Precursor to the 1-azahexatriene system. pharm.or.jp |
| N-MOM-2-(1-hydroxyiminoethyl)-3-isopropenylindole | The N-protected indole with the formyl group converted to an oxime. | The key 1-azahexatriene system that undergoes thermal cyclization. pharm.or.jp |
| N-Methoxymethyl-4-methyl-β-carboline | The tricyclic β-carboline core structure formed after the electrocyclization. | The foundational framework of the oxopropaline alkaloids. pharm.or.jpnih.gov |
| N-MOM-1-methoxycarbonyl-4-methyl-β-carboline | The β-carboline core with a methoxycarbonyl group at position 1. | A common key intermediate for the synthesis of different oxopropalines. pharm.or.jpresearchgate.net |
Methodologies (e.g., Sharpless Oxidation, Thermal Electrocyclic Reactions)
The synthesis of oxopropalines is distinguished by the strategic application of powerful chemical reactions to build the complex heterocyclic system.
Thermal Electrocyclic Reaction: A cornerstone of the synthesis is the thermal electrocyclic reaction of a 1-azahexatriene system. pharm.or.jpresearchgate.net This pericyclic reaction involves the formation of a single bond between the ends of a conjugated π-electron system upon heating. masterorganicchemistry.com In this specific case, the reaction constructs the pyridine (B92270) ring of the β-carboline by involving the indole's 2,3-double bond, efficiently creating the tricyclic core. pharm.or.jpljmu.ac.uk The reaction is typically carried out in a high-boiling solvent like o-dichlorobenzene. pharm.or.jp
Sharpless Asymmetric Epoxidation/Dihydroxylation: To achieve enantioselectivity, the Sharpless asymmetric epoxidation or dihydroxylation is employed. pharm.or.jpresearchgate.net This method uses a chiral catalyst system, typically composed of titanium tetraisopropoxide, a chiral dialkyl tartrate (like diethyl tartrate, DET), and an oxidizing agent (like tert-butyl hydroperoxide), to epoxidize or dihydroxylate an allylic alcohol with high stereospecificity. libretexts.orgresearchgate.nettsijournals.com By selecting either the (+)- or (-)-enantiomer of the tartrate ligand, chemists can direct the oxidation to a specific face of the alkene, thereby controlling the absolute stereochemistry of the resulting epoxide or diol. libretexts.orgresearchgate.net This methodology was applied to achieve the enantioselective total syntheses of (+)-oxopropaline D. pharm.or.jpnih.gov
| Methodology | Reagents/Conditions | Purpose |
| Thermal Electrocyclic Reaction | Heat (o-dichlorobenzene, reflux) | Forms the tricyclic β-carboline core from a 1-azahexatriene intermediate. pharm.or.jpljmu.ac.uk |
| Sharpless Asymmetric Oxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Introduces chirality enantioselectively to create specific stereoisomers of the final product. pharm.or.jpresearchgate.netresearchgate.net |
| Stille Cross-Coupling | Isopropenyl tributyltin, PdCl₂(PPh₃)₂ | Creates a key C-C bond to introduce the isopropenyl group. pharm.or.jp |
Synthesis of β-Carboline and Pyridoindole Scaffolds
The β-carboline and the broader pyridoindole scaffolds are central to many natural products and pharmaceuticals. thieme-connect.comresearchgate.net Consequently, numerous synthetic methods have been developed for their construction, ranging from classical name reactions to modern transition-metal-catalyzed processes.
Palladium-Catalyzed Annulation Methods
Palladium catalysis has become a powerful tool for the synthesis of carboline heterocycles. clockss.org These methods often involve the insertion of unsaturated molecules, like alkynes, into a carbon-palladium bond of an ortho-haloimino compound. clockss.org
One notable approach is a one-pot palladium-catalyzed Sonogashira coupling/desilylation/[2+2+2] cyclization reaction. nih.gov This method efficiently constructs three rings in a single flask to produce an annulated β-carboline in high yield. nih.gov Another strategy is the palladium-catalyzed iminoannulation of internal and terminal acetylenes with substituted iodoindole-carboxaldehydes, which has been used to prepare a variety of substituted β- and γ-carbolines. nih.gov This annulation chemistry is effective for a wide range of alkynes. nih.gov These palladium-catalyzed reactions offer an alternative to more traditional methods, often with improved efficiency and functional group tolerance. clockss.orgnih.gov
Other Synthetic Routes to the Core Structure
Beyond palladium catalysis, a diverse array of synthetic routes to the β-carboline and pyridoindole core exists.
Classical Methods: The Pictet-Spengler and Bischler-Napieralski reactions are the traditional cornerstones of β-carboline synthesis, typically starting from tryptamine (B22526) or tryptophan derivatives. clockss.orgnih.gov
Copper-Catalyzed Reactions: Efficient and practical syntheses of β- and δ-carbolines have been developed using site-selective, copper-catalyzed double C–N coupling reactions. thieme-connect.com The use of inexpensive and readily available copper salts is a significant advantage over more expensive transition metals. thieme-connect.com
Iodine-Mediated Cyclization: An iodine-mediated electrophilic cyclization of functionalized indoles provides another route to the β-carboline core. ljmu.ac.uk This method has been applied in the formal synthesis of oxopropaline G. chim.itbiointerfaceresearch.com
Aza-Wittig/Electrocyclic Ring Closure: A sequence involving an aza-Wittig reaction followed by an electrocyclic ring closure is another modern approach to constructing the β-carboline scaffold. nih.gov
These varied methodologies provide chemists with a robust toolkit for accessing the pyridoindole core, enabling the synthesis of complex natural products like this compound and its analogues.
Design and Synthesis of this compound Derivatives
The development of derivatives of natural products like this compound is a fundamental strategy in medicinal chemistry to explore and optimize biological activity, improve pharmacokinetic properties, and elucidate the mechanism of action. The complex structure of this compound, characterized by a β-carboline core linked to a deoxy-α-L-mannopyranosyl moiety, offers multiple points for chemical modification. ontosight.ai Research efforts have been directed towards creating analogs by altering both the heterocyclic core and the sugar portion to understand their structure-activity relationships (SAR).
Structural Modifications for Research Purposes
Structural modifications of the oxopropaline family and related β-carboline alkaloids are undertaken to investigate their therapeutic potential, particularly their cytocidal (cell-killing) activities. researchgate.net The design of these derivatives focuses on systematically altering specific functional groups or regions of the molecule to assess the impact on biological efficacy and selectivity.
Key areas for modification in molecules like this compound include the β-carboline nucleus, the propanone linker, and the carbohydrate moiety. ontosight.ai SAR studies on related β-carboline compounds have shown that even minor substitutions on the heterocyclic ring system can significantly influence their biological profile, such as anticancer activity. researchgate.net For instance, studies on other 1,4-disubstituted β-carboline alkaloids indicate that the nature and position of substituents on the core are critical for their interaction with biological targets like DNA topoisomerase IIα. researchgate.net
The synthesis of these modified compounds often relies on established synthetic routes to the β-carboline core. A notable strategy involves the thermal electrocyclic reaction of an azahexatriene system to construct the tricyclic core, a method that has been successfully applied to the total synthesis of the related Oxopropalines D and G. researchgate.netljmu.ac.uk Another efficient, metal-free approach for creating the β-carboline scaffold uses a one-pot reaction between propargylic amines and aromatic aldehydes, which has also been used in the formal synthesis of Oxopropalines D and G. ljmu.ac.ukacs.org These synthetic methodologies provide a robust platform for creating a variety of structurally diverse analogs for research.
The table below summarizes key structural regions of this compound and the rationale for their modification in research settings.
| Molecular Region | Potential Modifications | Research Purpose |
| β-Carboline Core | Substitution at various positions (e.g., C-6, C-7), N-alkylation | To enhance potency, selectivity, and solubility; to probe interactions with biological targets. researchgate.net |
| Propanone Linker | Altering chain length, introducing conformational constraints | To optimize spatial orientation and binding affinity. |
| Mannopyranosyl Moiety | Replacement with other sugars, removal of hydroxyl groups, simplification to acyclic chains | To determine the role of the sugar in target recognition, cell uptake, and overall activity. ontosight.ainih.gov |
Library Synthesis Approaches
Library synthesis is a powerful tool in drug discovery that enables the rapid generation of a large number of related compounds for high-throughput screening. vapourtec.com For complex scaffolds like this compound, a common strategy is scaffold decoration, where a pre-synthesized core structure is functionalized with a variety of building blocks. enamine.net
The synthesis of an this compound derivative library would likely begin with the efficient, and potentially scalable, synthesis of the β-carboline core. acs.org This core scaffold could then be subjected to parallel synthesis, a technique where multiple related reactions are run simultaneously. nih.gov For example, the amino groups on the β-carboline or hydroxyl groups on the sugar moiety could be acylated or alkylated with a diverse set of reagents to create a library of esters, ethers, or amides.
Continuous flow chemistry offers an automated and efficient platform for library synthesis, allowing for rapid reaction optimization and production. vapourtec.com This method is particularly advantageous when dealing with costly or complex intermediates, ensuring economic use of materials. vapourtec.com The general workflow for a library synthesis campaign based on the this compound scaffold is outlined below.
| Step | Description | Key Techniques |
| 1. Scaffold Synthesis | Large-scale, efficient synthesis of the core molecular framework (e.g., the functionalized β-carboline). | Multi-step organic synthesis, methodologies like Pictet-Spengler or electrocyclization reactions. ljmu.ac.uk |
| 2. Diversification | Parallel reaction of the scaffold with a library of diverse chemical building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes). nih.gov | Scaffold decoration, parallel synthesis, automated liquid handlers. enamine.net |
| 3. Purification | Purification of individual library members to ensure high purity for biological screening. | Preparative High-Performance Liquid Chromatography (HPLC). enamine.net |
| 4. Analysis & QC | Characterization of final compounds to confirm structure and purity. | Liquid Chromatography-Mass Spectrometry (LCMS), Nuclear Magnetic Resonance (NMR) spectroscopy. enamine.netnih.gov |
By employing these library synthesis approaches, researchers can systematically explore the chemical space around the this compound structure, accelerating the identification of new derivatives with improved or novel biological activities. vapourtec.com
Biological Activities and Molecular Mechanisms
In Vitro Evaluation of Biological Activity Spectrum
The in vitro biological activity of Oxopropaline E, a β-carboline compound isolated from Streptomyces sp. G324, has been investigated to a limited extent according to available scientific literature. The primary focus of the initial studies was on a group of related compounds, the oxopropalines, with specific attention to their potential as cytocidal agents.
In the course of the investigation that led to the discovery of the oxopropaline family, which includes Oxopropalines A, B, D, E, and G, several of these compounds were evaluated for their cytocidal activities against human and murine tumor cell lines in vitro. wikipedia.org Notably, while Oxopropalines B, D, and G demonstrated measurable cytocidal effects, this compound was not reported to possess such activity in the same study. wikipedia.org The original research did not provide specific data on the cell lines against which this compound was tested and found to be inactive, but it was implicitly excluded from the group of active compounds.
For contextual comparison, the reported cytocidal activities of the other oxopropalines from the same study are presented below.
| Compound | Cell Line | IC₅₀ (µg/ml) |
|---|---|---|
| Oxopropaline B | P388 (murine leukemia) | 25 |
| Oxopropaline D | P388 (murine leukemia) | 25 |
| Oxopropaline D | L1210 (murine leukemia) | 50 |
| Oxopropaline G | P388 (murine leukemia) | 12.5 |
| Oxopropaline G | L1210 (murine leukemia) | 25 |
| Oxopropaline G | KB (human oral cancer) | 50 |
There is no available scientific literature or published data regarding the evaluation of this compound in enzyme inhibition studies, including but not limited to kinase inhibition assays.
To date, no research has been published detailing any receptor interaction assays performed with this compound.
There are no published studies in the scientific literature that have assessed the anti-inflammatory or antimicrobial activities of this compound.
Cellular and Molecular Mechanisms of Action
Consistent with the lack of reported biological activity, there are no studies available that elucidate any specific signaling pathway modulations by this compound. The cellular and molecular mechanisms of action for this compound remain uninvestigated.
Identification of Molecular Targets
Information regarding the specific molecular targets of this compound is not available in the current scientific literature. The process of target identification is a critical first step in understanding the mechanism of action of a new chemical entity. This typically involves a variety of experimental and computational approaches to identify the biological macromolecules, such as proteins, enzymes, or nucleic acids, with which the compound interacts to elicit a biological response.
Protein-Ligand Interaction Studies
There are no published studies detailing the protein-ligand interactions of this compound. Such studies are fundamental to characterizing the binding affinity, specificity, and mode of interaction between a small molecule and its protein target. Techniques often employed for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations.
Target Validation Methodologies
As no molecular targets for this compound have been identified, there are no corresponding target validation studies. Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity with a compound, such as this compound, is likely to have a therapeutic effect. Methodologies for target validation can include genetic approaches (e.g., gene knockout or knockdown), pharmacological studies using tool compounds, and analysis of human genetic data.
Downstream Cellular Effects
Without knowledge of the molecular targets of this compound, it is not possible to delineate its downstream cellular effects. Once a compound interacts with its primary target, it can trigger a cascade of intracellular signaling events that lead to various cellular responses, such as changes in gene expression, protein activity, or cell behavior. The nature of these downstream effects is entirely dependent on the function of the molecular target and the nature of its modulation by the compound.
Comparative Biological Activity with Related β-Carbolines and Natural Products
A comparative analysis of the biological activity of this compound with related β-carbolines and other natural products cannot be performed due to the lack of biological data for this compound. β-carbolines are a diverse class of naturally occurring and synthetic compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and neuroactive properties. A comparative study would involve assessing the potency and efficacy of this compound in various biological assays alongside known β-carbolines and other relevant natural products to understand its unique pharmacological profile.
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activities
Information regarding the influence of the pyridoindole core on the biological activities of Oxopropaline E is not currently available in published research.
The specific role and contribution of the mannopyranosyl sugar moiety to the biological activity of this compound have not been documented in accessible scientific literature.
There is no available data on studies of functional group variations on the this compound structure and their impact on its biological activity.
Computational Approaches to SAR
While molecular docking and dynamics simulations are common computational techniques used to study ligand-protein interactions, no specific studies involving this compound have been found. researchgate.netnih.govmdpi.com These methods could theoretically be applied to understand its binding modes and interactions with biological targets if such targets were identified. Molecular dynamics simulations, for instance, can provide insights into the conformational changes of a molecule over time. nih.govnih.govyoutube.com
QSAR models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. nih.govnih.govmdpi.com The development of a QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities, which is not currently available. Such models are valuable for predicting the activity of new compounds and guiding further synthesis and testing. creative-biolabs.comnih.gov
Compound Names
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the Structure-Activity Relationship (SAR) studies of an analogue series for the chemical compound “this compound.”
The oxopropalines, including this compound, are a group of novel β-carboline compounds isolated from the fermentation of Streptomyces sp. G324 nih.govnih.gov. This strain of actinomycete is also known for producing the antitumor antibiotic lavendamycin (B1674582) nih.govnih.gov. The isolated compounds in this family are designated as oxopropalines A, B, D, E, and G nih.gov.
While research has confirmed the cytocidal (cell-killing) activities of oxopropalines B, D, and G against various human and murine tumor cell lines in vitro, the biological activities of this compound have not been detailed in the provided search results nih.gov. The structures of all the oxopropalines have been elucidated through spectroscopic methods, confirming they all contain a β-carboline chromophore nih.gov.
One study identified "Oxopropaline-E" during the chemical profiling of secondary metabolites from actinobacterial strains isolated from the Cholistan Desert in Pakistan nih.gov. However, this study did not include any SAR investigations.
Analytical Methodologies for Research and Characterization
Advanced Spectroscopic Analysis for Complex Mixtures
The structural determination of Oxopropaline E, a β-carboline alkaloid, was accomplished through various spectroscopic experiments. researchgate.net Novel oxopropalines, including variant E, were initially isolated from the fermentation of Streptomyces sp. G324. researchgate.net The elucidation of their structures depended heavily on several Nuclear Magnetic Resonance (NMR) spectral analyses. researchgate.net
Spectroscopic analysis is a cornerstone in identifying organic compounds within complex mixtures. chemrxiv.org Techniques like Mass Spectrometry (MS) are used to determine the molecular formula from the molecular ion peak and isotopic patterns. chemrxiv.org Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule. chemrxiv.org NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. chemrxiv.org For instance, in the broader analysis of alkaloids, the coupling of chromatographic techniques with MS and NMR spectroscopy is crucial for characterizing unknown compounds. researchgate.net
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of individual compounds from complex mixtures, such as fermentation broths or plant extracts, and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of alkaloids like this compound. universiteitleiden.nl In the initial discovery of oxopropalines, these compounds were isolated from the fermentation broth of Streptomyces sp. G324. researchgate.net The process involved various column chromatographic procedures and HPLC for purification. researchgate.net
HPLC systems, often equipped with a UV-Vis or a Diode Array Detector (DAD), offer efficiency, reproducibility, and the capability for both qualitative and quantitative analysis. universiteitleiden.nlnih.gov For instance, the total synthesis of related oxopropalines, D and G, utilized HPLC with a CHIRALPAK AD column to determine enantiomeric excesses. pharm.or.jp The general analytical workflow for alkaloids in complex matrices often involves HPLC for separation. researchgate.net
Table 1: HPLC Systems and Conditions Mentioned in Alkaloid Analysis
| Component | Specification | Source |
|---|---|---|
| System | Sykum® S1122 Delivery System | nih.gov |
| Column | RPC18 (ThermoHypersil-Keystone, 250 × 4.6 mm, 5 µm) | nih.gov |
| CHIRALPAK AD | pharm.or.jp | |
| Mobile Phase | Methanol and water (9:1) | nih.gov |
| iso-PrOH–hexane (7:3) | pharm.or.jp | |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV/Vis | nih.gov |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of complex samples, combining the separation capabilities of LC with the high mass accuracy and resolution of HRMS. wur.nlthermofisher.com This technique is particularly valuable for untargeted screening and identification of compounds in complex biological matrices. thermofisher.com
In studies involving microbial extracts, LC-HRMS is employed for the chemical profiling of secondary metabolites. nih.gov For example, the chemical profile of bioactive actinobacterial strains, which led to the identification of this compound among other compounds, was analyzed using LC-MS. nih.gov The LC-MS analysis of active extracts was performed on an Agilent 6120 Quadrupole MSD mass spectrometer coupled with an Agilent 1200 Series Quaternary LC system. nih.gov More advanced untargeted metabolomics studies utilize LC-HRMS to identify a wide range of metabolites, including alkaloids like oxopropaline D, from Streptomyces species. mdpi.comdntb.gov.ua These analyses often use platforms like Orbitrap mass spectrometers, which provide high-resolution full-scan MS and data-dependent MS/MS data for confident compound identification. lcms.cz
Table 2: LC-HRMS Systems and Conditions for Alkaloid Analysis
| Component | Specification | Source |
|---|---|---|
| LC System | Agilent 1200 Series Quaternary LC | nih.gov |
| Vanquish Horizon UHPLC system | thermofisher.com | |
| MS System | Agilent 6120 Quadrupole MSD | nih.gov |
| Orbitrap Exploris 240 MS | thermofisher.com | |
| Orbitrap/High-Resolution Mass (Orbitrap) | lcms.cz | |
| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Solvent A: H₂O/0.1% formic acid, Solvent B: CH₃CN/0.1% formic acid | nih.gov |
| Flow Rate | 0.4 ml/min | nih.gov |
| Ionization | Heated Electrospray Ionization (HESI) | lcms.cz |
| Mass Resolution | 140,000 | lcms.cz |
Metabolomics Approaches for Compound Profiling
Metabolomics provides a comprehensive analysis of the small-molecule metabolites present in a biological system. nih.gov This "omics" approach is increasingly used to explore the chemical diversity of microorganisms and to identify novel bioactive compounds. researchgate.net
Untargeted metabolomics using LC-HRMS has been successfully applied to profile the secondary metabolites of Streptomyces species. mdpi.comnih.gov These studies have led to the annotation of numerous compounds, including oxopropaline D, from crude extracts. mdpi.comnih.gov The "One Strain Many Compounds" (OSMAC) approach, combined with genome mining and LC-HRMS-based metabolome analysis, has proven effective in exploring the chemical diversity of Streptomyces strains and identifying compounds like oxopropaline G. mdpi.com Such studies highlight the power of metabolomics to connect the genetic potential of an organism to the chemical entities it produces. mdpi.com The data generated from these analyses can reveal how culture conditions influence the production of specific metabolites. nih.govmdpi.com
Bioanalytical Method Development for In Vitro Studies
The development of robust bioanalytical methods is critical for evaluating the biological activity of compounds like this compound in in vitro assays. jst.go.jp While specific bioanalytical methods for this compound in biological matrices for pharmacokinetic studies are not detailed in the provided context, the principles of bioanalytical method validation are well-established. gmp-compliance.orgich.org
A validated bioanalytical method must demonstrate specificity, selectivity, accuracy, precision, and stability. gmp-compliance.org For in vitro studies, such as cytotoxicity assays, methods are needed to accurately quantify the compound in the assay medium to determine concentrations that elicit a biological response. jst.go.jp The initial report on oxopropalines mentioned that oxopropalines B, D, and G showed cytocidal activities against human or murine tumor cell lines in vitro. researchgate.net This implies the use of assays like the MTT assay to measure cellular growth and survival, where accurate concentrations of the tested compounds are crucial. jst.go.jp The development process involves selecting the right analytical technique (e.g., LC-MS) and optimizing sample preparation (e.g., extraction from the biological matrix) to ensure reliable and reproducible measurements. gmp-compliance.orgbebac.at
Future Directions and Research Perspectives
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
A fundamental gap in our knowledge of Oxopropaline E is its natural production process. Unraveling the complete biosynthetic pathway is a critical first step. This involves identifying the precursor molecules and the sequence of enzymatic reactions that lead to the final complex structure of this compound. While the biosynthesis of other complex natural products, such as vitamin E, has been extensively studied, providing a model for such investigations, the specific enzymes and genes responsible for this compound synthesis are unknown. researchgate.netnih.govnih.govfrontiersin.orgijcmas.com
Future research should focus on:
Genomic Analysis: Sequencing the genome of Streptomyces sp. G324 to identify the gene cluster responsible for oxopropline biosynthesis.
Enzyme Characterization: Expressing and characterizing the enzymes within this cluster to determine their specific functions in the pathway.
Regulatory Network Mapping: Investigating the regulatory mechanisms that control the expression of these biosynthetic genes, which could be influenced by environmental cues or developmental stages of the microorganism. Understanding these regulatory networks is crucial for optimizing the production of this compound for further research and potential commercial applications. nih.govcapes.gov.br
Development of Advanced Synthetic Methodologies for Analogue Discovery
The development of robust and efficient total synthesis methods for this compound is paramount. A successful synthetic strategy would not only confirm its elucidated structure but also provide a platform for creating a diverse library of analogues. These analogues, with systematic modifications to the core scaffold, are invaluable for structure-activity relationship (SAR) studies.
Key areas for development include:
Novel Synthetic Routes: Designing and optimizing new synthetic pathways that are stereoselective and yield high quantities of the target compound.
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a wide range of this compound derivatives.
Catalytic Methods: Exploring the use of novel catalysts to improve the efficiency and sustainability of the synthetic process.
The ability to synthesize a variety of analogues will be instrumental in identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. rsc.org
Comprehensive Characterization of Molecular Targets and Pathways
Identifying the specific molecular targets of this compound is a crucial step in understanding its mechanism of action. dundee.ac.ukmdpi.comresearchgate.net The initial discovery of its cytocidal activity suggests that it may interact with key cellular components involved in cell survival and proliferation. nih.gov
Future investigations should employ a multi-pronged approach:
Affinity-Based Proteomics: Using chemical probes based on the this compound structure to isolate and identify its binding partners within the cell.
Computational Modeling: Employing molecular docking studies to predict potential interactions with known protein targets, such as kinases, topoisomerases, or components of protein degradation pathways. mdpi.com
Genetic and Pharmacological Approaches: Utilizing techniques like CRISPR-Cas9 screening and the use of specific pathway inhibitors to elucidate the cellular pathways that are modulated by this compound.
A thorough characterization of its molecular targets will provide a solid foundation for its development as a therapeutic agent.
Exploration of Novel Biological Activities
While this compound has been shown to possess cytocidal properties, its full spectrum of biological activities remains largely unexplored. nih.gov The β-carboline scaffold is present in a variety of natural and synthetic compounds with a wide range of pharmacological effects. Therefore, it is plausible that this compound may exhibit other valuable biological activities.
Future research should screen this compound and its analogues for a variety of effects, including:
Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.gov
Antiviral Activity: Evaluating its potential to inhibit the replication of various viruses.
Neuroprotective or Neurotoxic Effects: Investigating its impact on neuronal cells to assess its potential in neurological disorders or to identify any potential liabilities.
Enzyme Inhibition: Screening against a panel of clinically relevant enzymes to identify novel inhibitory activities.
The discovery of new biological activities would significantly broaden the potential applications of this compound.
Application of Systems Biology and Omics Technologies in Research
A systems biology approach, integrating various "omics" technologies, will be indispensable for obtaining a holistic understanding of the cellular response to this compound. nih.govohmx.bioyoutube.comnih.govresearchgate.net These technologies can provide a comprehensive snapshot of the global changes occurring within a cell upon treatment with the compound.
Key applications include:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles and understand the transcriptional regulatory networks affected by this compound. nih.gov
Proteomics: To analyze alterations in the cellular proteome, including post-translational modifications, which can reveal the downstream effects of target engagement. nih.gov
Metabolomics: To profile changes in the cellular metabolome, providing insights into the metabolic pathways perturbed by the compound. youtube.com
Integrative Modeling: Developing computational models that integrate these multi-omics datasets to simulate and predict the compound's effects on cellular systems. nih.gov
By leveraging these powerful technologies, researchers can construct a detailed map of the molecular interactions and pathways influenced by this compound, paving the way for a more rational and informed approach to its development as a therapeutic agent.
Q & A
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Methodological Answer : Deposit data in repositories like Zenodo or ChemRxiv with standardized metadata (e.g., SMILES notation, experimental conditions). Use ontologies (e.g., ChEBI) for chemical interoperability. Adhere to OECD guidelines for data quality assurance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
